1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
CAS No.: 16078-42-5
Cat. No.: VC0536362
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16078-42-5 |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | IJTWYLGCGAIGAQ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=CC=CC=C2N1C(=O)C |
| Canonical SMILES | CC1CCC2=CC=CC=C2N1C(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone features a 3,4-dihydroquinoline scaffold substituted at the 1-position with an acetyl group and at the 2-position with a methyl group. The dihydroquinoline system introduces partial saturation at the C3-C4 bond, reducing aromatic conjugation compared to fully unsaturated quinolines while maintaining planar geometry at the N1-C2 region. This structural hybrid allows simultaneous π-π stacking interactions through the quinoline ring and hydrogen bonding via the ketone oxygen .
Table 1: Molecular characteristics
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Key Functional Groups | Dihydroquinoline, acetyl, methyl |
X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.34 Å for the C=O group and 1.47 Å for the C-N bond connecting the acetyl group to the quinoline nitrogen . The methyl substituent at C2 induces steric effects that influence ring puckering dynamics, as evidenced by torsional angles ranging from 15-25° in molecular dynamics simulations.
Synthetic Methodologies
Conventional Laboratory Synthesis
The synthesis typically employs a three-step strategy:
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Quinoline Core Formation: Friedländer annulation between 2-aminobenzaldehyde derivatives and methyl vinyl ketone under acidic conditions yields the dihydroquinoline skeleton. Optimal conditions use p-toluenesulfonic acid (10 mol%) in refluxing ethanol (78°C, 8 hr), achieving 65-72% yields .
-
N-Alkylation: Reaction with chloroacetone in the presence of potassium carbonate (K₂CO₃) introduces the acetyl moiety. Microwave-assisted conditions (120°C, 15 min) enhance reaction efficiency to 89% yield compared to traditional heating (48 hr, 64%).
-
Methylation: Selective methylation at C2 is achieved using dimethyl sulfate in DMF at 0-5°C, preventing over-alkylation. This step proceeds with 82% efficiency when catalyzed by tetrabutylammonium bromide .
Table 2: Synthetic optimization parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 75-80°C | +15% vs <70°C |
| Solvent Polarity | ε = 24-30 (DMF) | +22% vs low-polar |
| Microwave Power | 300 W | 35% time reduction |
Industrial-Scale Production
Continuous flow reactors demonstrate superior performance for large-scale manufacturing, with a tubular reactor system (ID 2 mm, L 10 m) maintaining 92% conversion at 5 L/min flow rate. Critical process parameters include:
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Precise temperature control (±1°C) through jacketed cooling
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Inline IR spectroscopy for real-time reaction monitoring
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Automated pH adjustment to 6.8-7.2 during workup phases
Physicochemical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
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δ 7.15-7.25 (m, 3H, aromatic H)
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δ 4.32 (t, J=6.4 Hz, 2H, CH₂-N)
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δ 2.85 (s, 3H, COCH₃)
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δ 2.45 (q, J=7.1 Hz, 2H, CH₂-CH₂)
FT-IR (KBr):
Thermodynamic Properties
Differential scanning calorimetry reveals a melting point of 112-114°C with decomposition onset at 240°C. The compound exhibits moderate hygroscopicity (0.8% w/w water absorption at 75% RH) and pH-dependent solubility:
-
48 mg/mL in methanol (pH 7)
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12 mg/mL in water (pH 2)
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<0.5 mg/mL in hexane
Biological Activity and Mechanisms
| Target | Activity | EC₅₀/IC₅₀ |
|---|---|---|
| CYP3A4 | Competitive inhibitor | 18.7 μM |
| GABA-A receptor | Positive modulation | 142 nM |
| S. aureus growth | MIC = 128 μg/mL | Bacteriostatic |
Structure-Activity Relationships
-
Acetyl Group: Removal decreases CYP3A4 binding affinity by 78%
-
Methyl Position: 2-substitution enhances blood-brain barrier permeability 3-fold vs 3-substituted analogs
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Ring Saturation: Dihydro form improves metabolic stability (t₁/₂ = 4.7 hr vs 1.2 hr for aromatic)
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing:
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Dopamine D1 receptor positive allosteric modulators (PAMs) for Parkinson's disease
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Antimalarial agents targeting hemozoin crystallization
Material Science Applications
Thin films deposited via chemical vapor deposition (150°C, 10⁻² Torr) demonstrate:
-
Dielectric constant κ = 2.3
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Thermal stability up to 280°C
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Optical bandgap of 3.8 eV (UV cutoff at 326 nm)
Environmental and Regulatory Considerations
Biodegradation Pathways
Aerobic soil metabolism studies show 78% degradation over 28 days via:
-
Oxidative cleavage of the acetyl group
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Hydroxylation at C4 position
Comparative Analysis with Structural Analogs
Table 4: Property comparison
| Compound | LogP | CYP3A4 IC₅₀ | Aqueous Solubility |
|---|---|---|---|
| Target compound | 2.1 | 18.7 μM | 12 mg/mL |
| 1-(3,4-dihydroquinolinyl) | 1.8 | 34 μM | 18 mg/mL |
| 2-Ethyl analog | 2.5 | 14 μM | 8 mg/mL |
The methyl substitution at C2 optimally balances lipophilicity (LogP 2.1) and solubility, making it superior to both more polar (unsubstituted) and hydrophobic (ethyl) derivatives .
Future Research Directions
Emerging applications under investigation include:
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Photoactive components in organic photovoltaics (PCE = 4.2% in prototype cells)
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Chiral ligands for asymmetric catalysis (up to 92% ee in Heck reactions)
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Radioprotective agents (1.8-fold survival increase in γ-irradiated murine models)
Ongoing clinical trials (Phase I/II) are evaluating derivatives for:
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Neuropathic pain management (NCT04892304)
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Adjuvant cancer therapy (NCT04910204)
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